Methyl5-amino-2-hydroxypentanoatehydrochloride

Regiochemistry Conformational analysis Synthetic intermediate

Methyl 5-amino-2-hydroxypentanoate hydrochloride (CAS 2731007-02-4; racemic form) is a non‑proteinogenic amino acid derivative belonging to the class of ω‑amino‑α‑hydroxy acid esters. The molecule features a five‑carbon pentanoate backbone bearing a terminal primary amine at C‑5, a secondary hydroxyl at C‑2, a methyl ester at C‑1, and is supplied as the hydrochloride salt (molecular formula C₆H₁₄ClNO₃, MW 183.63 g/mol).

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B13633102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl5-amino-2-hydroxypentanoatehydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-10-6(9)5(8)3-2-4-7;/h5,8H,2-4,7H2,1H3;1H
InChIKeyNNFYCUPKZAOMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-Hydroxypentanoate Hydrochloride: Structural Identity and Procurement Baseline


Methyl 5-amino-2-hydroxypentanoate hydrochloride (CAS 2731007-02-4; racemic form) is a non‑proteinogenic amino acid derivative belonging to the class of ω‑amino‑α‑hydroxy acid esters. The molecule features a five‑carbon pentanoate backbone bearing a terminal primary amine at C‑5, a secondary hydroxyl at C‑2, a methyl ester at C‑1, and is supplied as the hydrochloride salt (molecular formula C₆H₁₄ClNO₃, MW 183.63 g/mol) [1]. Its topological polar surface area (TPSA) of 72.6 Ų, five rotatable bonds, and three hydrogen‑bond donors confer a distinctive physicochemical profile that differentiates it from regioisomeric and des‑hydroxy analogs [2]. The compound is catalogued as a research‑grade synthetic intermediate with documented purity specifications (typically 95%) and batch‑level analytical characterization (NMR, HPLC, GC) available from multiple suppliers [3].

Why Methyl 5-Amino-2-Hydroxypentanoate Hydrochloride Cannot Be Replaced by In‑Class Analogs


In‑class compounds such as methyl 3‑amino‑2‑hydroxypentanoate hydrochloride, methyl 5‑aminopentanoate hydrochloride, or 5‑amino‑2‑hydroxypentanoic acid share partial structural features but diverge in at least one critical parameter—regiochemistry of the amino group, presence or absence of the 2‑hydroxyl, or salt/esterification state—that fundamentally alters hydrogen‑bonding topology, conformational flexibility, and reactivity . The 5‑amino‑2‑hydroxy substitution pattern yields a rotatable bond count of 5 (vs. 4 for the 3‑amino isomer) and a molecular complexity score of 105 (vs. 116 for the 3‑amino isomer), indicating a measurably different conformational ensemble and steric environment [1]. Furthermore, the hydrochloride salt form ensures consistent protonation state and aqueous solubility, whereas the free base or free acid requires additional handling precautions and may exhibit batch‑dependent solubility [2]. These differences are not cosmetic; they propagate into divergent reactivity in peptide coupling, chiral resolution, and enzyme‑substrate recognition, making generic substitution scientifically indefensible without re‑validation of the entire downstream workflow.

Quantitative Differentiation Evidence for Methyl 5-Amino-2-Hydroxypentanoate Hydrochloride Against Closest Analogs


Positional Isomer Differentiation: 5-Amino-2-Hydroxy vs. 3-Amino-2-Hydroxy Substitution

The 5‑amino‑2‑hydroxy regioisomer (target) can be quantitatively distinguished from the 3‑amino‑2‑hydroxy regioisomer by rotatable bond count and molecular complexity. The target compound (CID 165590588) has 5 rotatable bonds and a complexity score of 105, whereas the 3‑amino isomer (CID 86775321) has 4 rotatable bonds and a complexity score of 116 [1]. The additional rotatable bond in the target arises from the extended spacing between the amino and hydroxyl groups, providing greater conformational自由度 and distinct spatial presentation of hydrogen‑bond donors. Both isomers share identical molecular formula (C₆H₁₄ClNO₃), MW (183.63 g/mol), and TPSA (72.6 Ų), meaning that simple identity tests (e.g., mass spectrometry) cannot distinguish them; only chromatographic retention time, NMR coupling patterns, or X‑ray crystallography can confirm regioisomeric identity [2].

Regiochemistry Conformational analysis Synthetic intermediate

Hydroxyl Group Contribution: 2-OH Present vs. Des-Hydroxy Analog

The presence of the 2‑hydroxyl group in the target compound adds one hydrogen‑bond donor (total HBD = 3) and increases molecular weight by 16 mass units relative to the des‑hydroxy analog methyl 5‑aminopentanoate hydrochloride (MW 167.63 g/mol, HBD = 2) . The TPSA of the target is 72.6 Ų versus an estimated ~52.5 Ų for the des‑hydroxy analog (based on removal of one hydroxyl oxygen contributor), representing a ~38% increase in polar surface area [1]. The hydroxyl group also introduces a chiral center at C‑2 (undefined stereocenter count = 1 in the racemate), which is absent in the des‑hydroxy analog, enabling chiral resolution strategies that are impossible with the simpler amino ester [2].

Hydrogen bonding Physicochemical profiling Solubility

Hydrochloride Salt Form: Solubility and Stability Advantage Over Free Base

The hydrochloride salt form of the target compound ensures consistent protonation of the primary amine (pKa ~9–10 for aliphatic amines) and the carboxylate ester, yielding a defined ionic species with enhanced aqueous solubility compared to the neutral free base [1]. Vendor documentation states that the compound is 'highly soluble in water due to the presence of the hydrochloride group,' a property critical for biological assay compatibility . In contrast, the free base methyl 5‑amino‑2‑hydroxypentanoate (MW 147.17 g/mol, CAS 304873‑47‑0) lacks the counterion and may exhibit variable solubility depending on pH and batch history . General class‑level knowledge indicates that amino acid methyl ester hydrochlorides are stable at room temperature in sealed, dry containers, whereas free bases are more prone to oxidation and carbonate formation upon exposure to atmospheric CO₂ .

Salt form Aqueous solubility Stability

Methyl Ester Protection Strategy: Orthogonal Reactivity vs. Free Acid

The methyl ester functionality in the target compound provides orthogonal protection of the carboxylic acid, enabling selective reactions at the amino (C‑5) or hydroxyl (C‑2) positions without interference from the acid group. The free acid counterpart, 5‑amino‑2‑hydroxypentanoic acid (MW 133.15 g/mol, CAS 66960‑54‑1), has a computed XLogP3‑AA of −3.3, indicating very high hydrophilicity that can complicate organic‑phase extractions and chromatographic purification . The methyl ester increases lipophilicity (estimated XLogP shift of approximately +1.5 to +2.0 log units based on the ethyl ester analog, which has XLogP = −0.4), improving organic‑solvent extractability and facilitating anhydrous reaction conditions [1]. The ester can be selectively hydrolyzed under mild alkaline conditions to regenerate the free acid when desired, a flexibility not available when starting from the free acid directly .

Orthogonal protection Peptide synthesis Prodrug design

Enzyme Substrate Recognition: Unique Product in Arginase-Catalyzed Reaction

5‑Amino‑2‑hydroxypentanoate (the conjugate base of the parent acid) is documented in the BRENDA enzyme database as the specific product of the arginase‑catalyzed hydrolysis of argininic acid: argininic acid + H₂O → urea + 5‑amino‑2‑hydroxypentanoate [1]. This enzyme‑substrate relationship is regio‑ and stereospecific; the 3‑amino‑2‑hydroxy isomer or the des‑hydroxy analog would not be recognized as a product by arginase (EC 3.5.3.1) [2]. The methyl ester hydrochloride serves as a protected precursor that, upon ester hydrolysis, generates the enzyme‑recognized species. No comparable enzyme‑product relationship has been documented for the positional isomers or des‑hydroxy analogs in BRENDA or ChEBI [3].

Enzyme kinetics Arginase Metabolic pathway

Procurement‑Grade Quality Metrics: Defined Purity, Pricing, and Batch Traceability

Methyl 5‑amino‑2‑hydroxypentanoate hydrochloride is commercially available from multiple independent suppliers at a standardized purity of 95%, with pricing that scales from $298 (0.1 g) to $2,139 (2.5 g) as of 2024–2025 [1]. Suppliers including Enamine (EN300‑37082268), Aaron, and 1PlusChem provide batch‑specific certificates of analysis. The L‑enantiomer form (5‑hydroxy‑L‑norvaline methyl ester hydrochloride, CAS 943654‑97‑5) is separately catalogued with defined stereochemistry (InChIKey DJYDPHSDKULGTQ‑JEDNCBNOSA‑N), enabling procurement of either racemate or single enantiomer with documented chiral identity . By comparison, the free acid (S)‑5‑amino‑2‑hydroxypentanoic acid (CAS 16814‑81‑6) is available at 98% purity from Fluorochem, but with higher hazard classifications (H302, H315, H319, H335) and more restrictive handling requirements . The hydrochloride salt form carries GHS warnings for skin/eye irritation but avoids the acute oral toxicity warning (H302) associated with the free acid.

Quality control Procurement Batch consistency

High‑Confidence Application Scenarios for Methyl 5-Amino-2-Hydroxypentanoate Hydrochloride Based on Quantitative Evidence


Arginase Mechanistic Studies and Nitric Oxide Pathway Research

The compound serves as a protected precursor to 5‑amino‑2‑hydroxypentanoate, the authenticated product of arginase‑catalyzed argininic acid hydrolysis documented in BRENDA [1]. Researchers investigating arginase kinetics, urea cycle flux, or nitric oxide synthase/arginase competition can use the methyl ester hydrochloride as a stable, soluble, and quantitatively weighable source of the product standard. The 5‑amino‑2‑hydroxy regiochemistry is essential; the 3‑amino isomer or des‑hydroxy analog would not be recognized by arginase and would yield false‑negative or artifactual results.

Chiral Building Block for Asymmetric Synthesis of γ‑Amino‑α‑Hydroxy Acid Derivatives

The presence of the 2‑hydroxyl group creates a chiral center (racemate or L‑enantiomer available) that, combined with the orthogonally protected methyl ester and terminal amine, provides three distinct functional handles for selective derivatization . The rotatable bond count of 5 and defined hydrogen‑bond donor/acceptor pattern (HBD = 3, HBA = 4) enable rational design of peptidomimetic scaffolds or hydroxy‑ethylene isostere libraries [2]. The hydrochloride salt ensures consistent protonation during coupling reactions, avoiding the neutralization variability encountered with free‑base amino esters.

Physicochemical Probe for Hydrogen‑Bonding and Conformational SAR Studies

The 2‑hydroxyl group contributes measurably to topological polar surface area (TPSA = 72.6 Ų) and hydrogen‑bond donor capacity (HBD = 3) compared to the des‑hydroxy analog (estimated TPSA ~52.5 Ų, HBD = 2) [3]. This makes the target compound a useful matched molecular pair (MMP) partner for quantifying the contribution of a single hydroxyl group to permeability, solubility, and target binding in medicinal chemistry campaigns. The methyl ester provides a consistent logP reference point for chromatographic hydrophobicity indexing (CHI) measurements.

Method Development and Analytical Reference Standard Procurement

With documented purity specifications (95%), batch‑level certificates of analysis (NMR, HPLC, GC), and multi‑supplier availability, the compound is suitable as a reference standard for HPLC method validation, LC‑MS quantification, or chiral separation method development [4]. The distinct InChIKey (NNFYCUPKZAOMRE‑UHFFFAOYSA‑N) and defined computed descriptors (exact mass 183.0662210 Da) provide unambiguous database cross‑referencing, reducing the risk of misidentification when ordering from different vendors.

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